4-Ethoxy-5-fluoro-2-pyrimidinyl carbamimidothioate
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Overview
Description
4-Ethoxy-5-fluoro-2-pyrimidinyl carbamimidothioate is a chemical compound with the molecular formula C7H9FN4OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-pyrimidinyl carbamimidothioate typically involves the reaction of 4-ethoxy-5-fluoro-2-pyrimidinylamine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoro-2-pyrimidinyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethoxy-5-fluoro-2-pyrimidinyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-fluoro-2-pyrimidinyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, which can be beneficial in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-ethoxy-4(1H)pyrimidinone:
4-Ethoxy-5-fluoro-2-pyrimidinylamine: A precursor in the synthesis of 4-Ethoxy-5-fluoro-2-pyrimidinyl carbamimidothioate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and fluoro substituents, along with the carbamimidothioate moiety, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9FN4OS |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(4-ethoxy-5-fluoropyrimidin-2-yl) carbamimidothioate |
InChI |
InChI=1S/C7H9FN4OS/c1-2-13-5-4(8)3-11-7(12-5)14-6(9)10/h3H,2H2,1H3,(H3,9,10) |
InChI Key |
TWRUDSZFXQETDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1F)SC(=N)N |
Origin of Product |
United States |
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